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molecular formula C11H12O2S B8308840 Methyl 1-(4-mercaptophenyl)cyclopropane-1-carboxylate

Methyl 1-(4-mercaptophenyl)cyclopropane-1-carboxylate

Cat. No. B8308840
M. Wt: 208.28 g/mol
InChI Key: OFJUWRYDYQTHIP-UHFFFAOYSA-N
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Patent
US07244763B2

Procedure details

The above product 36B (1.0 g, 3.64 mmol) was refluxed with tin powder (2.2 g, 18.8 mmol) in MeOH (10 mL) and 4M HCl/dioxane (10 mL). After 3 h, the reaction mixture was poured into ice with CH2Cl2 (100 mL). The phases were separated and the aqueous layer was extracted with CH2Cl2 (2×50 mL). The combined organic layers were dried with magnesium sulfate, filtered and evaporated to give the thiol compound 36C as a yellow oil (650 mg, 86%). MS: 207 (M−1)+
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
2.2 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Name
Yield
86%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([C:5]1([C:8]2[CH:13]=[CH:12][C:11]([S:14](Cl)(=O)=O)=[CH:10][CH:9]=2)[CH2:7][CH2:6]1)=[O:4].[Sn].C(Cl)Cl>CO.Cl.O1CCOCC1>[CH3:1][O:2][C:3]([C:5]1([C:8]2[CH:9]=[CH:10][C:11]([SH:14])=[CH:12][CH:13]=2)[CH2:6][CH2:7]1)=[O:4] |f:4.5,^3:17|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
COC(=O)C1(CC1)C1=CC=C(C=C1)S(=O)(=O)Cl
Name
Quantity
2.2 g
Type
reactant
Smiles
[Sn]
Name
Quantity
10 mL
Type
solvent
Smiles
CO
Name
Quantity
10 mL
Type
solvent
Smiles
Cl.O1CCOCC1
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The phases were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with CH2Cl2 (2×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried with magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
COC(=O)C1(CC1)C1=CC=C(C=C1)S
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 650 mg
YIELD: PERCENTYIELD 86%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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